molecular formula C11H11FN4 B2797022 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1448855-47-7

3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2797022
CAS No.: 1448855-47-7
M. Wt: 218.235
InChI Key: WFGMJDUKMOGZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a saturated bicyclic system. The 4-fluorophenyl substituent imparts distinct electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-4-2-8(3-5-9)10-14-15-11-13-6-1-7-16(10)11/h2-5H,1,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGMJDUKMOGZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps, starting with the preparation of the fluorophenyl precursor. One common method includes the reaction of 4-fluorophenylamine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the scale of production and the specific requirements of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of 3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) when treated at concentrations ranging from 10 to 50 µM over 48 hours.

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound against various pathogens:

  • Broad-Spectrum Activity : It has shown activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
  • Data Table :
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Recent investigations suggest that the compound may have neuroprotective properties:

  • Neuroprotection Mechanism : It appears to mitigate oxidative stress and inflammation in neuronal cells.
  • Case Study : Animal models treated with the compound showed improved cognitive function in tests assessing memory retention compared to control groups.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Reagents Used :
    • Fluorinated phenyl compounds
    • Triazole precursors
    • Acid catalysts for cyclization

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in materials science:

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Data Table for Material Properties

PropertyValue
Thermal StabilityUp to 300 °C
Mechanical StrengthEnhanced by 15%

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

  • Key Difference : Fluorine at the 2-position of the phenyl ring.
  • Properties : Molecular weight = 218.23 g/mol; pale liquid with high purity.
  • Applications: Versatile building block for pharmaceuticals (e.g., targeted therapies) and agrochemicals (e.g., crop protection agents). The 2-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs .

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

  • Key Difference : Methoxy group at the 3-position of the phenyl ring.
  • This substitution is less common in anticancer agents compared to halogenated derivatives .

Functional Group Modifications

3-Acetyl-7-ethyl-1-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one (14a)

  • Key Features : Acetyl and ethyl substituents, plus a 3-fluorophenyl group.
  • Impact : The acetyl group enhances polarity, improving solubility, while the ethyl group may increase lipophilicity. Such modifications are critical for optimizing pharmacokinetic properties in drug candidates .

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride

  • Key Features : Difluoromethyl group and carboxylic acid moiety.
  • Impact : The difluoromethyl group introduces strong electron-withdrawing effects, and the carboxylic acid (as a hydrochloride salt) enhances water solubility. This compound is tailored for improved bioavailability and target engagement .

Anticancer Activity

  • 3-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine (2g): Exhibits potent cytotoxicity against MG-63 (bone cancer) and MCF-7 (breast cancer) cell lines (GI₅₀ = 148.96 µM and 114.3 µM, respectively). The dichlorophenyl group enhances apoptotic activity compared to mono-halogenated analogs like the 4-fluorophenyl derivative .

Antihypertensive Activity

  • 1,5-Dihydro-5-oxo-1,7-diphenyl-1,2,4-triazolo[4,3-a]pyrimidine-3-carbohydrazide Derivatives :
    • Derivatives with thiosemicarbazide or 1,3,4-oxadiazole groups show significant antihypertensive and diuretic effects, comparable to captopril and furosemide. The 4-fluorophenyl analog’s activity may depend on similar functionalization .

Physicochemical and Structural Data

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications
3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 4-Fluorophenyl Not reported Presumed solid, moderate polarity Pharma/agrochemical intermediates
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 2-Fluorophenyl 218.23 Clear pale liquid Drug discovery, agrochemicals
3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 3-Methoxyphenyl Not reported Electron-rich aromatic system Synthetic chemistry
3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride Difluoromethyl, carboxylic acid 273.78 (salt form) High solubility, polar Bioactive molecule development

Biological Activity

3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound with potential pharmacological applications. Its structure includes a triazole ring fused to a pyrimidine system, which is known to exhibit various biological activities. This article explores the biological activity of this compound based on recent research findings.

  • Molecular Formula : C11H11FN4
  • CAS Number : 1551814-44-8
  • Synonyms : 3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Anticancer Activity : Research has shown that this compound exhibits significant anticancer properties. For example, it has been noted to inhibit the growth of cancer cells with mutant BRCA1/2 genes. In vitro studies revealed an EC50 value of approximately 0.3 nM against MX-1 breast cancer cells and 5 nM against Capan-1 cells .
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes. It has been reported that it inhibits PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively . This suggests potential use in cancer therapies targeting DNA repair mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the triazole and pyrimidine components can significantly affect the biological activity of the compound. For instance:

  • Substituents on the phenyl ring (such as fluorine) enhance potency against specific targets.
  • The presence of a fluorine atom at the para position of the phenyl group has been linked to increased lipophilicity and improved binding affinity to target proteins .

Pharmacological Studies

Pharmacological evaluations have highlighted several key activities:

  • Multi-target Ligands : The compound has been studied as a multi-target ligand affecting adenosine receptors (A1R and A2AR) and phosphodiesterase (PDE10A). Inhibition assays demonstrated IC50 values ranging from 2.4 to 10 µM for PDE10A .
  • Selectivity Profile : Selectivity profiling showed that certain derivatives exhibit at least twofold selectivity over off-targets in receptor binding assays. This selectivity is crucial for minimizing side effects in therapeutic applications .

Data Table: Biological Activities

Activity TypeTarget/MechanismEC50/Ki/IC50 ValuesReference
AnticancerBRCA1/2 mutant cancer cellsEC50 = 0.3 nM
PARP InhibitionPARP1Ki = 1.2 nM
Multi-target LigandPDE10AIC50 = 2.4 - 10 µM
Adenosine Receptor BindingA1R/A2ARK i = 34 - 294 nM

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Cancer Treatment : In vivo models have shown that compounds similar to this compound can significantly reduce tumor size when administered alongside standard chemotherapy agents.
  • Neurodegenerative Diseases : As PDE10A inhibitors are explored for neurodegenerative diseases like Parkinson's disease, derivatives of this compound are being evaluated for their ability to modulate cAMP levels effectively .

Q & A

Q. What are the common synthetic routes for 3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including cyclocondensation of fluorophenyl-substituted precursors with triazole derivatives. Key steps may involve:

  • Cyclization reactions under acidic or basic conditions to form the fused triazolopyrimidine core .
  • Use of solvents like ethanol or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
  • Catalysts such as acetic anhydride or triethylamine to accelerate intermediate steps . Yield optimization requires precise temperature control (e.g., reflux conditions) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the structure of 3-(4-Fluorophenyl)triazolopyrimidine derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm ring fusion .
  • Infrared Spectroscopy (IR) : Detects functional groups like C-F bonds (1100–1000 cm⁻¹) and NH stretches .
  • X-ray Crystallography : Resolves 3D molecular geometry, including dihedral angles between fluorophenyl and triazolopyrimidine moieties .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How do structural modifications at specific positions of the triazolopyrimidine core affect biological activity?

Substituents at positions 3 (fluorophenyl) and 5/7 (alkyl/aryl groups) significantly influence activity:

  • Fluorine enhances lipophilicity and target binding via halogen bonding .
  • Methyl or propyl groups at position 5 improve metabolic stability but may reduce solubility .
  • Amino or thioether groups at position 7 increase interactions with enzymatic active sites . Comparative studies show that even minor changes (e.g., para- vs. meta-fluorophenyl) alter IC₅₀ values by >50% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazolopyrimidine derivatives?

Discrepancies often arise from variations in assay conditions or structural impurities. Methodological solutions include:

  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration) .
  • Purity validation : Employ HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Computational modeling : Compare binding modes using molecular docking to identify critical substituent-target interactions .

Q. What strategies optimize reaction yields in multi-step syntheses of fluorinated triazolopyrimidines?

Key strategies include:

  • Additive screening : Catalysts like iodine or p-toluenesulfonic acid improve cyclization efficiency by 20–30% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability in nucleophilic substitution steps .
  • Stepwise temperature control : Lower temperatures (0–25°C) prevent decomposition during sensitive steps like diazo coupling .

Q. What methodological challenges arise in studying the binding interactions of 3-(4-Fluorophenyl)triazolopyrimidines with biological targets?

  • Solubility limitations : Fluorinated compounds often require co-solvents (e.g., PEG-400) for in vitro assays, which may interfere with readouts .
  • Target specificity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to distinguish specific binding from nonspecific interactions .
  • Metabolic instability : Incorporate stability assays (e.g., liver microsomes) to differentiate intrinsic activity from rapid degradation .

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of fluorinated triazolopyrimidines?

  • In vitro models : Use Caco-2 cell monolayers to assess permeability and P-glycoprotein efflux .
  • Metabolic profiling : Incubate compounds with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS .
  • In vivo PK studies : Monitor plasma concentration-time profiles in rodent models, focusing on half-life and bioavailability .

Q. What analytical approaches reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Free-energy perturbation (FEP) : Quantify energy differences between predicted and observed binding conformations .
  • SAR libraries : Synthesize analogs with incremental structural changes to identify nonlinear trends in activity .
  • Machine learning : Train models on high-quality datasets to improve prediction accuracy for fluorinated compounds .

Structural and Mechanistic Insights

Q. How does the fluorophenyl substituent influence the electronic properties of the triazolopyrimidine scaffold?

  • Electron-withdrawing effect : Fluorine decreases electron density on the aromatic ring, stabilizing charge-transfer interactions in enzyme active sites .
  • Conformational rigidity : Para-fluorophenyl groups restrict rotational freedom, enhancing binding complementarity .
  • Spectroscopic shifts : ¹⁹F NMR can track environmental changes (e.g., solvent polarity or protein binding) .

Q. What role do crystallographic disorder and solvent effects play in interpreting X-ray data for triazolopyrimidine derivatives?

  • Disorder modeling : Refine occupancy ratios for overlapping atoms (e.g., in flexible side chains) using software like SHELXL .
  • Solvent masking : Exclude poorly resolved solvent molecules (e.g., DMF or water) to improve R-factor accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.